

Application Notes and Protocols for DNase Inhibition using Diammonium EDTA

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Compound of Interest

Compound Name: *Diammonium EDTA*

Cat. No.: *B1586234*

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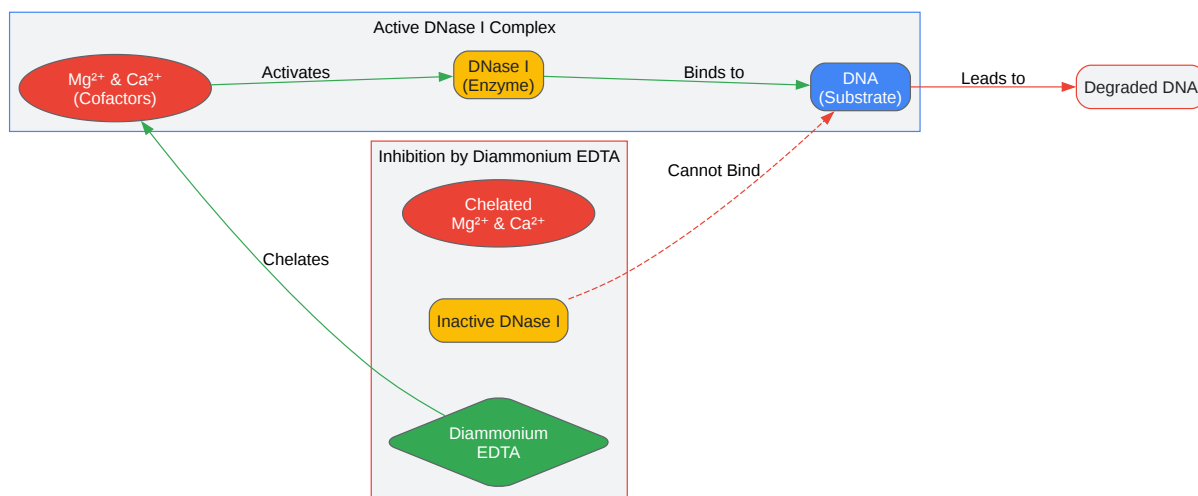
For Researchers, Scientists, and Drug Development Professionals

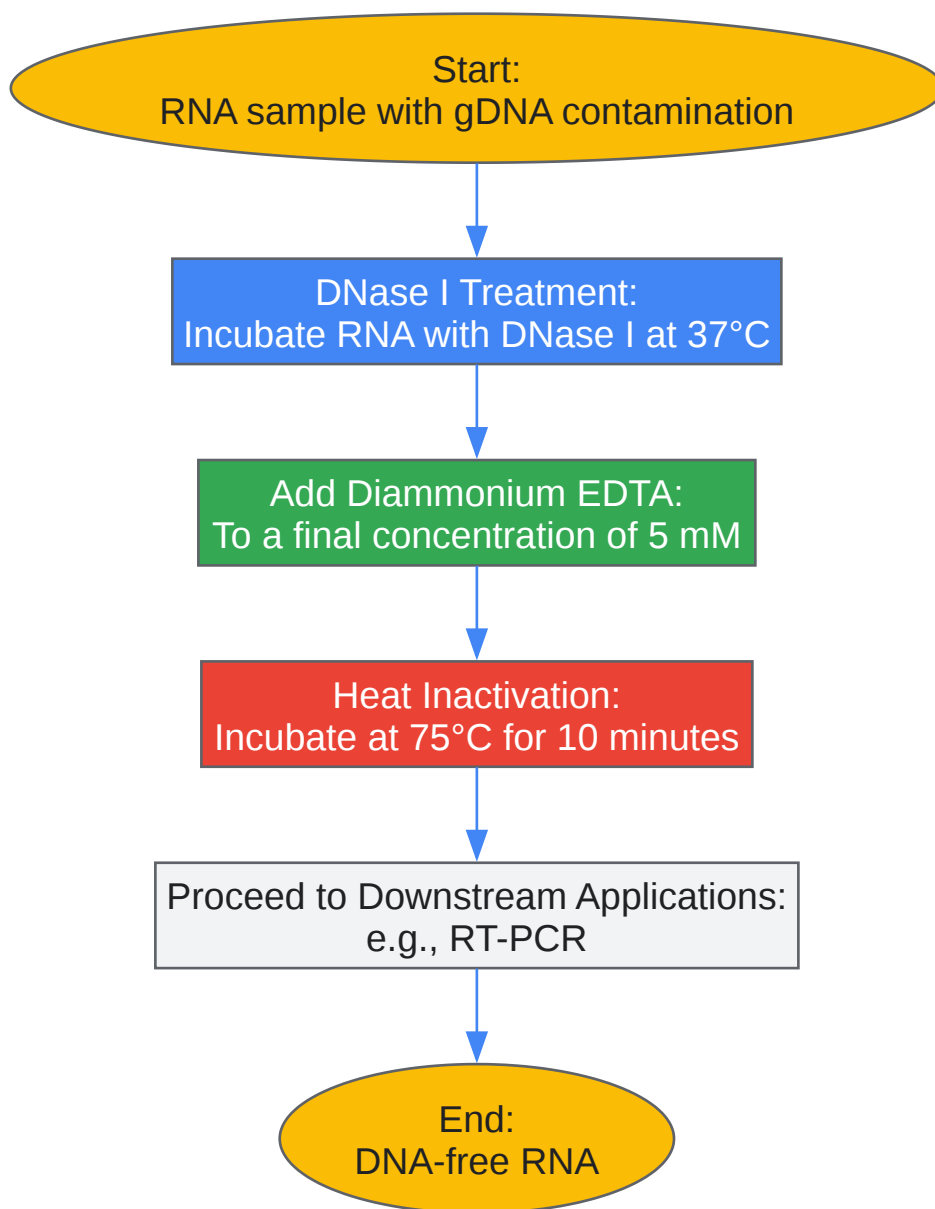
Introduction

Deoxyribonucleases (DNases) are enzymes that catalyze the degradation of DNA. In many molecular biology workflows, such as RNA extraction and reverse transcription, contaminating genomic DNA can interfere with downstream applications. Therefore, the effective inhibition of DNase activity is crucial for obtaining accurate and reliable results. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that effectively inhibits DNase activity. This document provides detailed application notes, protocols, and quantitative data on the optimal use of **diammonium EDTA** for DNase inhibition.

Mechanism of Action: How Diammonium EDTA Inhibits DNase

DNase I, a common DNase used in laboratories, requires divalent cations, specifically magnesium (Mg^{2+}) and calcium (Ca^{2+}), as cofactors for its enzymatic activity.[1] **Diammonium EDTA** is a strong chelating agent that binds these divalent cations with high affinity. By sequestering Mg^{2+} and Ca^{2+} ions from the reaction buffer, **diammonium EDTA** renders them unavailable to the DNase enzyme. This removal of essential cofactors leads to the indirect but effective inhibition of DNase activity.[2]





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References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 2. researchgate.net [researchgate.net]
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